Coumarin, 6-nitro-3-(2-pyridyl)-
Description
Overview of Coumarin (B35378) Derivatives and Their Significance in Chemical Research
Coumarin, a naturally occurring benzopyrone, forms the structural backbone for a vast class of derivatives that are significant in both nature and synthetic chemistry. rsc.orgresearchgate.net These compounds are widely distributed in the plant kingdom and are known for their diverse pharmacological properties. rsc.org The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets, leading to a wide spectrum of activities. researchgate.net
The significance of coumarin derivatives extends across multiple scientific disciplines:
Medicinal Chemistry : Coumarin derivatives exhibit a remarkable range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antibacterial, antifungal, and anticancer properties. niscpr.res.innih.govresearchgate.net
Materials Science : The unique photophysical properties of coumarins make them valuable as fluorescent probes for biological research, optical brightening agents, and as gain media in tunable organic dye lasers. ic.ac.uk
Synthetic Chemistry : The coumarin core serves as a versatile template for the development of new compounds with tailored properties, achieved by introducing various functional groups onto the benzopyrone ring system. rsc.orgresearchgate.net
The following table highlights some coumarin derivatives and their areas of significance:
| Compound Name | Key Feature/Application | Reference |
|---|---|---|
| Dicoumarol | Naturally occurring anticoagulant. | rsc.org |
| Umbelliferone (7-hydroxycoumarin) | Used in sunscreens and as a fluorescence indicator. | |
| Scopoletin | Studied for anticholinesterase activity. | |
| Osthole | Investigated for a broad spectrum of pharmacologic activities. | rsc.org |
| 7-Diethylamino-4-methylcoumarin | Widely used as a laser dye. | ic.ac.uk |
Rationale for Research Focus on 6-Nitro-3-(2-pyridyl)coumarin
The specific structure of 6-Nitro-3-(2-pyridyl)coumarin is a result of deliberate molecular design, combining three distinct chemical moieties: the coumarin scaffold, a nitro group, and a pyridine (B92270) ring. The rationale for this combination is rooted in the principle of molecular hybridization, which aims to integrate different pharmacophores to create a new molecule with potentially enhanced or novel biological activities. niscpr.res.inpreprints.org
The Coumarin Scaffold : As established, this provides a biologically active and photophysically interesting platform.
The Nitro Group (-NO₂) at Position 6 : The introduction of a strong electron-withdrawing group like the nitro group can significantly alter the electronic properties of the coumarin ring system. This modification is a common strategy in medicinal chemistry to modulate biological activity. For instance, nitro-substituted coumarins have been investigated for their cytotoxic effects against cancer cell lines.
The Pyridine Ring at Position 3 : Pyridine and its derivatives are fundamental components of many pharmaceuticals and are known to possess a wide array of biological activities. researchgate.netniscpr.res.in Incorporating a pyridine ring, particularly at the C-3 position, creates 3-heteroarylcoumarins, a class of compounds explored for their potential as antimicrobial, antioxidant, and anti-Alzheimer's agents. niscpr.res.innih.govnih.gov
Historical Perspective on the Synthesis and Exploration of Nitro- and Pyridyl-Substituted Coumarins
The development of substituted coumarins has a rich history, with synthetic methods evolving to allow precise placement of various functional groups.
Nitro-Substituted Coumarins : The synthesis of nitrocoumarins has been documented for many decades. A common historical method involves the direct nitration of the parent coumarin ring using a mixture of nitric acid and sulfuric acid. The position of nitration (e.g., at C-6 or C-8) is controlled by factors such as reaction temperature and duration. A patent for the preparation of 6-nitro-coumarin-3-carboxylic acid was granted as early as 1954.
Pyridyl-Substituted Coumarins : The synthesis of coumarins bearing a pyridine substituent has been achieved through various chemical reactions. One of the most effective and widely used methods for creating 3-substituted coumarins is the Knoevenagel condensation. ic.ac.ukwikipedia.org This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group.
Specifically for 3-(2-pyridyl)coumarins, a key synthetic route involves the Knoevenagel condensation of a substituted salicylaldehyde with 2-pyridylacetonitrile. researchgate.netbohrium.com This reaction, followed by the hydrolysis of the resulting 2-iminocoumarin intermediate, yields the final 3-(2-pyridyl)coumarin. researchgate.netbohrium.com This exact methodology was used to successfully synthesize a series of these compounds, including 6-Nitro-3-(2-pyridyl)coumarin, which was prepared from 5-nitrosalicylaldehyde and 2-pyridylacetonitrile. researchgate.net
The following table provides key properties reported for 6-Nitro-3-(2-pyridyl)coumarin:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 3390-73-6 | lookchem.com |
| Molecular Formula | C₁₄H₈N₂O₄ | |
| Appearance | Crystalline solid | |
| Yield | 82% | researchgate.net |
| Melting Point | 206°C | researchgate.net |
| UV Spectrum (λmax, nm) | 345, 296, 252 | researchgate.net |
| IR Spectrum (KBr, cm⁻¹) | 1738 (C=O), 1612, 1582, 1512, 1344 | researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
3390-73-6 |
|---|---|
Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
6-nitro-3-pyridin-2-ylchromen-2-one |
InChI |
InChI=1S/C14H8N2O4/c17-14-11(12-3-1-2-6-15-12)8-9-7-10(16(18)19)4-5-13(9)20-14/h1-8H |
InChI Key |
DEVUZNNOKRMLDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Nitro 3 2 Pyridyl Coumarin and Analogues
Classical Organic Synthesis Routes
Traditional methods for the synthesis of coumarin (B35378) scaffolds have been well-established and continue to be utilized. These routes often involve condensation reactions and multistep pathways that allow for the construction of the core coumarin structure with various substituents.
Condensation Reactions Utilizing Substituted Salicylaldehydes and Pyridyl-Acetonitriles
A primary and versatile method for the synthesis of 3-substituted coumarins is the Knoevenagel condensation. nih.govjetir.org This reaction typically involves the base-catalyzed condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as an acetonitrile (B52724) derivative. In the context of 6-nitro-3-(2-pyridyl)coumarin, this would involve the reaction of a 5-nitrosalicylaldehyde with 2-pyridyl-acetonitrile. The reaction is often facilitated by a base like piperidine (B6355638) or triethylamine. nih.govjetir.org
The general mechanism involves the deprotonation of the active methylene group of the pyridyl-acetonitrile by the base, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the coumarin ring. The choice of solvent and catalyst can influence the reaction rate and yield. nih.govjetir.org
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| Salicylaldehydes | Phenylacetic acids | Acetic anhydride (B1165640), triethylamine | 3-Arylcoumarins | nih.gov |
| Salicylaldehydes | α-substituted ethylacetates | Phenyliododiacetate (PIDA) | Coumarin derivatives | nih.gov |
| Salicylaldehydes | 4,4,4-trichloro-3-oxobutanoate | Piperidine | 2H-Chromene-3-carboxylates | nih.gov |
| Substituted salicylaldehydes | Meldrum's acid | Ytterbium triflate (Yb(OTf)3) | Coumarin-3-carboxylic acids | nih.gov |
Multistep Synthetic Pathways Involving Nitration and Cyclization Reactions
An alternative to direct condensation is a multistep approach where the coumarin scaffold is first synthesized and then functionalized. For the synthesis of 6-nitro-3-(2-pyridyl)coumarin, this could involve the initial synthesis of a 3-(2-pyridyl)coumarin followed by a nitration step.
Nitration of the coumarin ring is a common electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid is typically used to generate the nitronium ion (NO2+), which then attacks the electron-rich benzene (B151609) ring of the coumarin. The position of nitration is directed by the existing substituents on the coumarin ring. In many cases, nitration of coumarin itself or its derivatives can lead to the formation of the 6-nitro isomer. chemmethod.comrroij.comrroij.com For instance, the nitration of 4,7-dimethylcoumarin (B83668) using a mixture of nitric acid and sulfuric acid can yield 6-nitro-4,7-dimethylcoumarin. chemmethod.com The reaction temperature is a critical factor in controlling the regioselectivity of the nitration. chemmethod.com
Following the synthesis of a 3-(2-pyridyl)coumarin, a subsequent nitration step would introduce the nitro group at the 6-position. Alternatively, a pre-functionalized 6-nitrocoumarin can be further modified at the 3-position.
Precursor Synthesis Strategies Leading to the 6-Nitrocoumarin Scaffold
The synthesis of the 6-nitrocoumarin scaffold is a key step in many synthetic routes. This is often achieved through the nitration of a pre-existing coumarin. For example, 6-nitro-2H-chromen-2-one can be prepared and subsequently used as a precursor for more complex derivatives. nih.gov This intermediate can then undergo reactions to introduce the 3-(2-pyridyl) substituent.
One strategy involves the reduction of the nitro group to an amino group, followed by diazotization and subsequent Sandmeyer-type reactions to introduce various functionalities. However, for the direct introduction of the pyridyl group, other methods like cross-coupling reactions might be employed, although these are more modern approaches.
A classical approach could involve the synthesis of a 6-nitrocoumarin-3-carboxylic acid, which can then be converted to an acid chloride and reacted with a suitable pyridine (B92270) derivative. A process for preparing 6-nitro-coumarin-3-carboxylic acid has been described, involving the reaction of 5-nitro-salicylaldehyde with malonic acid derivatives. google.com
Advanced and Green Chemistry Approaches in 6-Nitro-3-(2-pyridyl)coumarin Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and often employ alternative energy sources.
Ultrasound-Assisted Synthesis
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. jocpr.comscirp.orgiau.ir The effects of ultrasound are attributed to acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates.
The synthesis of various coumarin derivatives, including nitro and bromo-substituted coumarins, has been successfully achieved using ultrasound. jocpr.com For instance, the nitration of coumarin derivatives using a mixture of acetic acid and concentrated nitric acid can be accelerated under ultrasonic irradiation. jocpr.com Similarly, condensation reactions for coumarin synthesis, such as the Knoevenagel condensation, can be performed efficiently under ultrasound conditions. nih.gov This technique offers a greener alternative to conventional heating methods. nih.govarabjchem.orgkashanu.ac.ir
| Reactants | Catalyst | Conditions | Product | Reference |
| Substituted phenols, β-ketoester | Poly(4-vinylpyridinium) hydrogen sulfate | Ultrasound irradiation, ambient temperature | Substituted coumarins | nih.gov |
| 4-hydroxycoumarin, aldehydes, 2,4-dibromoacetophenone, pyridine | MgO-nanoparticle | Ultrasound irradiation | Coumarin-fused furans | arabjchem.org |
| 4-hydroxy coumarin, aldehydes, 6-aminouracil | Sulfamic acid | Ultrasound, aqueous ethanol | Coumarin-pyrimidine derivatives | arabjchem.org |
Photocatalytic Methods for Coumarin Derivatives
Visible-light photocatalysis has gained prominence as a sustainable and efficient method for organic transformations. bohrium.comnih.gov This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate chemical reactions under mild conditions. While specific examples for the direct synthesis of 6-nitro-3-(2-pyridyl)coumarin via photocatalysis are not prevalent, the synthesis of various coumarin derivatives has been reported using this method. bohrium.comnih.govorganic-chemistry.org
For example, a metal-free, visible-light-mediated organophotocatalysis method has been developed for synthesizing substituted coumarin scaffolds. bohrium.com Another study reports the use of strawberry dye-sensitized TiO2 as a photocatalyst for the synthesis of coumarin derivatives in high yields and short reaction times. nih.govmdpi.com These methods often involve oxidative cyclization or condensation reactions, demonstrating the potential of photocatalysis for the synthesis of complex coumarin structures. bohrium.comnih.gov The development of photocatalytic methods for the direct C-H arylation or pyridylation of coumarins could provide a more direct and atom-economical route to the target compound in the future.
| Method | Catalyst | Key Features | Product | Reference |
| Visible light mediated organophotocatalysis | Acridinium | Metal-free, mild conditions, high atom-economy | Substituted coumarin scaffolds | bohrium.com |
| Visible light photocatalysis | Strawberry dye-sensitized TiO2 (SD-TiO2) | Reusable catalyst, high yield, short reaction time | 4-aryl-6-(3-coumarinyl) pyrimidin-2 (1H)-ones | nih.govmdpi.com |
Catalytic Approaches in Coumarin Ring Formation
The formation of the coumarin ring is a fundamental step in the synthesis of 6-nitro-3-(2-pyridyl)coumarin and its analogues. Various catalytic methodologies have been developed to facilitate this cyclization, offering routes that can be adapted to introduce the desired substituents at the 3- and 6-positions of the coumarin core. These methods primarily include condensation reactions and metal-catalyzed cyclizations, each with its own set of catalysts and reaction conditions.
The Knoevenagel condensation stands out as a key and effective method for the synthesis of 3-(2-pyridyl)coumarins. bohrium.comresearchgate.net This reaction typically involves the condensation of a substituted salicylaldehyde with an active methylene compound, such as 2-pyridylacetonitrile, in the presence of a basic catalyst. bohrium.com The reaction proceeds through the formation of a 2-iminocoumarin intermediate, which is subsequently hydrolyzed to yield the final 3-(2-pyridyl)coumarin. bohrium.com A notable synthesis of 6-nitro-3-(2-pyridyl)coumarin specifically utilizes this approach, achieving a high yield. researchgate.net
The choice of catalyst and reaction conditions in the Knoevenagel condensation can significantly influence the reaction's efficiency and yield. While classic approaches may use bases like piperidine or pyridine, modern variations have explored the use of ionic liquids, sometimes in conjunction with promoters like L-proline, to create more environmentally benign processes. nih.gov Furthermore, microwave irradiation has been employed to accelerate the condensation, often leading to shorter reaction times and improved yields. ic.ac.uk
Another classical approach to coumarin synthesis that employs catalysis is the Perkin reaction. wisdomlib.orgwikipedia.org This method involves the condensation of a salicylaldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst. wikipedia.org For the synthesis of 3-arylcoumarins, derivatives of phenylacetic acid can be used. nih.gov The reaction is typically carried out at high temperatures with a base such as triethylamine. nih.govsciforum.net
In recent years, palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of 3-arylcoumarins. mdpi.comnih.gov These methods offer a versatile route to functionalized coumarins through cross-coupling and carbonylation reactions. mdpi.comnih.gov For instance, the Heck coupling reaction between a coumarin and an aryl iodide can be catalyzed by palladium complexes like tetrakis(triphenylphosphine)palladium(0). mdpi.com Another approach involves the palladium-catalyzed carbonylative annulation of salicylaldehydes with benzyl (B1604629) chlorides. mdpi.comnih.gov These catalytic systems provide a pathway to a wide range of 3-arylcoumarins under relatively mild conditions. nih.govacs.org
Heterogeneous catalysts have also been developed for coumarin synthesis, offering advantages in terms of catalyst recovery and reuse. For example, sulfonic acid-functionalized nanomaterials have been successfully used as a catalyst for the one-pot, four-component synthesis of coumarin-linked nicotinonitrile derivatives. researchgate.net
The following table summarizes various catalytic methods applicable to the synthesis of the coumarin ring in 3-substituted coumarins, providing a comparative overview of the catalysts, substrates, and general reaction conditions.
| Catalytic Method | Catalyst/Reagents | Starting Materials | Product Type | Reported Yield | Reference(s) |
| Knoevenagel Condensation | Piperidine | Substituted salicylaldehydes, 2-pyridylacetonitrile | 3-(2-Pyridyl)coumarins | 79% for 6-nitro derivative | bohrium.comresearchgate.net |
| Knoevenagel Condensation | L-proline in ionic liquid | o-Hydroxybenzaldehydes, active methylene compounds | Coumarins | High yields | nih.gov |
| Knoevenagel Condensation (Microwave) | Piperidine | Salicylaldehydes, ethyl acetate (B1210297) derivatives | Coumarins | Good yields | ic.ac.uk |
| Perkin Reaction | Acetic anhydride, triethylamine | Salicylaldehydes, phenylacetic acids | 3-Arylcoumarins | 46–74% | nih.gov |
| Palladium-Catalyzed Heck Coupling | Pd(PPh₃)₄ | Coumarins, aryliodides | 3-Arylcoumarins | Not specified | mdpi.com |
| Palladium-Catalyzed Carbonylative Annulation | Pd catalyst, CO source | Salicylaldehydes, benzyl chlorides | 3-Arylcoumarins | Good to excellent yields | mdpi.comnih.gov |
| Heterogeneous Catalysis | Fe₃O₄@SiO₂@(CH₂)₃-urea-benzimidazole sulfonic acid | 3-Acetylcoumarin (B160212), aldehydes, malononitrile, ammonium (B1175870) acetate | Coumarin-linked nicotinonitriles | 55-88% | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 6 Nitro 3 2 Pyridyl Coumarin
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule. By analyzing the absorption of infrared radiation, we can deduce the characteristic vibrational modes of the bonds present in 6-Nitro-3-(2-pyridyl)coumarin.
Infrared (IR) Spectroscopic Characterization of Functional Groups
The infrared spectrum of 6-Nitro-3-(2-pyridyl)coumarin is expected to exhibit a series of distinct absorption bands corresponding to its constituent functional groups: the coumarin (B35378) core, the nitro group, and the pyridyl substituent. While a direct experimental spectrum is not widely available, the characteristic frequencies can be predicted based on data from analogous compounds like 6-nitrocoumarin and other substituted coumarins. nih.govnih.govias.ac.in
Key expected vibrational frequencies include:
Lactone Carbonyl (C=O) Stretching: A strong absorption band is anticipated in the region of 1713-1746 cm⁻¹. rroij.comresearchgate.net The precise position is influenced by the electronic effects of the substituents on the coumarin ring.
Nitro (NO₂) Group Stretching: The nitro group will give rise to two characteristic stretching vibrations: an asymmetric stretch typically found in the 1520-1571 cm⁻¹ range and a symmetric stretch around 1324-1387 cm⁻¹. rroij.comresearchgate.netscispace.com These are often strong and clearly identifiable bands.
Aromatic and Heterocyclic C=C and C=N Stretching: Multiple bands of variable intensity are expected between 1400 cm⁻¹ and 1642 cm⁻¹ corresponding to the C=C stretching vibrations of the benzene (B151609) and pyrone rings of the coumarin moiety, as well as the C=C and C=N stretching of the pyridine (B92270) ring. researchgate.netscispace.com
C-O-C Stretching: The ester-like C-O-C linkage within the lactone ring is expected to produce stretching vibrations in the 1050-1250 cm⁻¹ region. researchgate.net
The following table summarizes the anticipated IR absorption bands for 6-Nitro-3-(2-pyridyl)coumarin based on related compounds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|---|
| Lactone C=O | 1713 - 1746 | Strong | Stretching |
| NO₂ | 1520 - 1571 | Strong | Asymmetric Stretching |
| NO₂ | 1324 - 1387 | Strong | Symmetric Stretching |
| Aromatic/Pyridyl C=C, C=N | 1400 - 1642 | Medium to Weak | Stretching |
| Lactone C-O-C | 1050 - 1250 | Medium | Stretching |
| Ar-H | 3015 - 3067 | Weak | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), allowing for the precise mapping of a molecule's structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation
The ¹H NMR spectrum of 6-Nitro-3-(2-pyridyl)coumarin would display signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the heteroaromatic pyridyl ring. Based on analyses of 6-nitrocoumarin, substituted pyridines, and pyridyl-coumarins, a predicted spectrum can be outlined. rroij.comresearchgate.netnih.govhmdb.cachemicalbook.com
The protons on the coumarin ring system are expected to appear in the aromatic region (δ 7.0–9.0 ppm). The H-4 proton is anticipated to be a singlet and significantly downfield due to its proximity to the pyridyl group and the lactone oxygen. The protons on the benzo portion of the coumarin (H-5, H-7, H-8) will exhibit splitting patterns (doublets and doublet of doublets) characteristic of a three-spin system, with their chemical shifts influenced by the strongly de-shielding nitro group at the C-6 position. The protons of the 2-pyridyl substituent will also resonate in the aromatic region, showing characteristic doublet, triplet, and multiplet patterns. researchgate.netnih.gov
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| Coumarin H-4 | ~8.0 - 8.5 | s (singlet) |
| Coumarin H-5 | ~7.5 - 8.0 | d (doublet) |
| Coumarin H-7 | ~7.8 - 8.3 | dd (doublet of doublets) |
| Coumarin H-8 | ~7.3 - 7.8 | d (doublet) |
| Pyridyl H-3' | ~7.5 - 8.0 | m (multiplet) |
| Pyridyl H-4' | ~7.8 - 8.2 | t (triplet) |
| Pyridyl H-5' | ~7.3 - 7.7 | m (multiplet) |
| Pyridyl H-6' | ~8.5 - 8.9 | d (doublet) |
Advanced NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals and confirm the connectivity of the 6-Nitro-3-(2-pyridyl)coumarin structure, advanced 2D NMR experiments are indispensable. researchgate.netscispace.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This would be crucial for confirming the connectivity of the protons within the pyridyl ring and the H-5, H-7, and H-8 protons on the coumarin's benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the carbon signals for all protonated carbons in the molecule by linking them to their already assigned protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, correlations from the H-4 proton to the C-2, C-4a, C-5, and C-2' carbons would confirm the linkage between the coumarin and pyridyl rings. Similarly, correlations from protons H-5 and H-7 to the C-6 carbon would confirm the position of the nitro group. researchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals.
Electronic Transitions and Chromophoric Analysis
The UV-Vis spectrum of 6-Nitro-3-(2-pyridyl)coumarin is expected to be complex, resulting from the combination of the coumarin and pyridyl chromophores, further modified by the electron-withdrawing nitro group. The spectrum of the parent coumarin molecule shows bands corresponding to π→π* transitions. cdnsciencepub.comresearchgate.net
In 6-Nitro-3-(2-pyridyl)coumarin, several electronic transitions are anticipated:
π→π Transitions:* These high-intensity absorptions are characteristic of the conjugated π-system of the coumarin and pyridyl rings. The presence of the nitro group and the extended conjugation from the pyridyl substituent are expected to cause a significant bathochromic (red) shift of the absorption maxima compared to unsubstituted coumarin. mdpi.comnih.gov The main absorption bands are likely to appear in the 300-400 nm range. cdnsciencepub.comresearchgate.net
n→π Transitions:* A lower intensity absorption band, corresponding to the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital, may also be present. This band is often observed as a shoulder on the longer wavelength side of the main π→π* absorption bands. cdnsciencepub.comnih.gov
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.
For 6-nitro-3-(2-pyridyl)coumarin (C₁₄H₈N₂O₄), high-resolution mass spectrometry (HRMS) provides the precise molecular weight, which is a critical first step in its characterization. The predicted monoisotopic mass of this compound is 268.0484 Da. nih.gov In mass spectrometric analysis, the compound can be observed as various adducts. The predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, have been calculated for several common adducts. nih.gov
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 269.05568 | 155.2 |
| [M+Na]⁺ | 291.03762 | 164.1 |
| [M-H]⁻ | 267.04112 | 162.9 |
| [M+NH₄]⁺ | 286.08222 | 168.8 |
| [M+K]⁺ | 307.01156 | 157.3 |
| [M+H-H₂O]⁺ | 251.04566 | 150.8 |
X-ray Crystallography and Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and behavior in the solid state.
A search of crystallographic databases did not yield a publicly available crystal structure for 6-nitro-3-(2-pyridyl)coumarin. Therefore, a detailed analysis of its solid-state structure, including specific bond lengths, angles, and crystal packing information, cannot be provided at this time. The determination of the crystal structure of this compound would be a valuable contribution to the field, allowing for a deeper understanding of its molecular geometry and non-covalent interactions, which can influence its physical and potentially biological properties.
Theoretical and Computational Investigations of 6 Nitro 3 2 Pyridyl Coumarin
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design, offering insights into the binding affinity and interaction patterns between a ligand, such as a small molecule, and a biological target, typically a protein. In the context of "Coumarin, 6-nitro-3-(2-pyridyl)-", while specific molecular docking studies on this exact compound are not extensively available in the reviewed literature, valuable predictions can be extrapolated from studies on closely related coumarin (B35378) derivatives. These studies provide a framework for understanding the potential interactions of the 6-nitro and 3-(2-pyridyl) substituents.
Insights from Related Coumarin Derivatives
Research on various coumarin derivatives has demonstrated the significance of substituents at the 3, 6, and 7-positions in determining their binding affinity and selectivity for different biological targets.
A study on a series of 3-phenyl-coumarin derivatives, which share a similar aromatic substituent at the 3-position, investigated their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov The presence of a nitro group at the 6-position was found to be a key contributor to the interaction with the enzymatic active site. nih.gov
Specifically, molecular docking simulations of a 1-(3-(4-(6-Nitro-2-oxo-2H-chromen-3-yl)phenoxy)propyl)pyridinium bromide compound revealed significant interactions within the AChE active site. The nitro group at the 6-position was shown to form two crucial hydrogen bonds with the amino acid residues Phe288 and Arg289. nih.gov Furthermore, the coumarin scaffold and the phenyl ring at the 3-position engaged in hydrophobic π-π stacking interactions with Trp84 and Phe330. nih.gov These findings underscore the importance of the 6-nitro group in establishing strong, stabilizing hydrogen bond interactions within the target protein.
Another computational study focusing on coumarin derivatives as inhibitors of protein kinase 2 (CK2), a potential anticancer target, highlighted the role of the nitro group in enhancing binding affinity. nih.gov The study found that a nitro group at the R(6) position significantly enhances the electrostatic interaction between the ligand and the receptor. nih.gov The oxygen atoms of the nitro group were observed to form hydrogen bonds with the backbone NH of Lys68 and Asp175 in the CK2 active site. nih.gov
Furthermore, investigations into the interaction of 3-phenyl coumarin derivatives with Cytochrome P450 2A13 (CYP2A13) have emphasized the role of substituents at both the 3 and 6-positions as key determinants for binding. tandfonline.com
The following table summarizes the key interactions observed in molecular docking studies of related coumarin derivatives, which can serve as a predictive model for the interactions of "Coumarin, 6-nitro-3-(2-pyridyl)-".
| Compound Type | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| 3-Phenyl-6-nitrocoumarin derivative | Acetylcholinesterase (AChE) | Phe288, Arg289 | Hydrogen Bond (with 6-nitro group) | nih.gov |
| Trp84, Phe330 | π-π Stacking | nih.gov | ||
| 6-Nitrocoumarin derivative | Protein Kinase 2 (CK2) | Lys68, Asp175 | Hydrogen Bond (with 6-nitro group) | nih.gov |
| Lys68 | Electrostatic Interaction | nih.gov | ||
| 3-Phenyl-6-substituted coumarin | Cytochrome P450 2A13 (CYP2A13) | Asn297 | Hydrogen Bond (with carbonyl oxygen) | tandfonline.com |
Based on these findings, it can be hypothesized that the 6-nitro group of "Coumarin, 6-nitro-3-(2-pyridyl)-" would play a critical role in forming strong hydrogen bonds and enhancing electrostatic interactions within the binding pockets of various protein targets. The 3-(2-pyridyl) group, being an aromatic and electron-withdrawing moiety, is likely to participate in π-π stacking and other hydrophobic interactions, similar to the 3-phenyl group in the studied analogs. The nitrogen atom in the pyridine (B92270) ring could also potentially act as a hydrogen bond acceptor.
It is important to note that these are extrapolated predictions based on related structures. Specific molecular docking studies on "Coumarin, 6-nitro-3-(2-pyridyl)-" are necessary to definitively elucidate its interaction patterns with various biological targets.
Chemical Reactivity and Mechanistic Pathways of 6 Nitro 3 2 Pyridyl Coumarin
Influence of Nitro and Pyridyl Substituents on Reactivity
The electronic properties of the 6-nitro-3-(2-pyridyl)coumarin molecule are dominated by the interplay between the electron-withdrawing nitro group and the pyridyl substituent. The nitro group, a powerful deactivating group, significantly reduces the electron density of the entire coumarin (B35378) ring system through both inductive and resonance effects. This deactivation makes the aromatic ring less susceptible to electrophilic attack but more prone to nucleophilic attack. nih.govresearchgate.net
Computational studies on substituted coumarins have shown that electron-withdrawing substituents, such as the nitro group, have a pronounced effect on the aromatic ring to which they are directly attached. nih.govresearchgate.net This effect is evident in spectroscopic data, where a hypsochromic shift (a shift to a shorter wavelength) is observed in the IR spectrum for the C=O group of the pyrone ring in the presence of a 6-nitro substituent, indicating a change in the electronic distribution. nih.gov
The 3-pyridyl group, while also being electron-withdrawing, can exhibit more complex behavior. Its effect on the reactivity of the coumarin system is influenced by its orientation and the reaction conditions. The nitrogen atom in the pyridine (B92270) ring can be protonated in acidic media, further enhancing its electron-withdrawing nature and deactivating the coumarin system towards electrophiles. researchgate.net Conversely, the lone pair of electrons on the nitrogen can play a role in coordinating with catalysts or stabilizing intermediates in certain reactions.
The combination of these two substituents creates a unique electronic landscape within the 6-nitro-3-(2-pyridyl)coumarin molecule. The strong deactivation by the nitro group at the 6-position makes the C4 position of the coumarin ring a prime target for nucleophilic attack, a feature that is central to many of its reactions.
Nucleophilic Addition Reactions, including Michael Additions
The electron-deficient nature of the α,β-unsaturated system within the pyrone ring of 6-nitro-3-(2-pyridyl)coumarin makes it a good Michael acceptor. researchgate.net Nucleophiles can add to the C4-position in a conjugate addition fashion, a reaction known as the Michael addition. researchgate.netclockss.org
The general mechanism for a Michael addition involves the attack of a nucleophile on the β-carbon (C4) of the α,β-unsaturated carbonyl system. This leads to the formation of an enolate intermediate, which is subsequently protonated to yield the final 1,4-addition product. uiowa.edu
| Nucleophile Type | Examples |
| Carbon Nucleophiles | Enolates (from β-keto esters, malonic esters), organocuprates |
| Nitrogen Nucleophiles | Amines, hydrazines |
| Sulfur Nucleophiles | Thiols |
While specific studies on Michael additions to 6-nitro-3-(2-pyridyl)coumarin are not extensively documented in the reviewed literature, the general reactivity of coumarins suggests that a variety of nucleophiles could participate in this reaction. For instance, stabilized enolates derived from β-keto esters or malonic esters are common Michael donors. acs.org Amines and thiols are also known to undergo conjugate addition to electrophilic alkenes. youtube.com The presence of the electron-withdrawing 6-nitro group would be expected to enhance the electrophilicity of the C4 position, thereby facilitating such nucleophilic attacks. bohrium.com
The study of Michael additions to olefinic pyridines has shown that the stabilization of the intermediate carbanion is crucial for the success of the reaction. nsf.gov In the case of 6-nitro-3-(2-pyridyl)coumarin, the pyridyl group could potentially play a role in stabilizing the anionic intermediate formed after nucleophilic attack at C4.
Intramolecular Cyclization and Heterocyclic Compound Formation
The functional groups present in 6-nitro-3-(2-pyridyl)coumarin and its derivatives can serve as handles for the construction of more complex heterocyclic systems through intramolecular cyclization reactions. These reactions often follow an initial intermolecular reaction, such as a nucleophilic addition, to introduce the necessary functionality for the subsequent ring closure.
For example, the reaction of 3-acetylcoumarin (B160212) with ketonic compounds can proceed via a Michael addition, followed by cyclization in the presence of an ammonia (B1221849) source to form chromeno[3,4-c]pyridine derivatives. clockss.org Although this example does not involve the specific 6-nitro-3-(2-pyridyl)coumarin, it illustrates a general strategy that could potentially be applied. The presence of the pyridyl group at the 3-position could influence the course of such cyclizations.
The synthesis of fused heterocyclic systems involving coumarins is an active area of research. nih.gov For instance, the reaction of 4-aminocoumarin (B1268506) with α,β-unsaturated nitroalkenes can lead to the formation of coumarin-fused pyrrole (B145914) systems. nih.gov This highlights the potential of the nitro group in facilitating the formation of new heterocyclic rings.
Furthermore, the synthesis of chromeno[2,3-b]pyridine derivatives, which are fused heterocyclic compounds containing both a chromene and a pyridine ring, has been reported through various synthetic methodologies. acs.org These methods often involve the construction of the pyridine ring onto a pre-existing coumarin scaffold or vice-versa. The 6-nitro-3-(2-pyridyl)coumarin molecule itself represents a pre-functionalized starting material that could potentially undergo further transformations to yield novel fused heterocyclic structures.
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. researchgate.net However, the reactivity of the benzene (B151609) ring in 6-nitro-3-(2-pyridyl)coumarin towards electrophiles is significantly diminished due to the presence of the strongly deactivating nitro group. researchgate.netlibretexts.org
The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C5 and C7). libretexts.org This is because the resonance structures of the arenium ion intermediate show that the positive charge is destabilized when the electrophile adds to the ortho or para positions relative to the nitro group.
The pyridyl group at the 3-position is also deactivating towards electrophilic substitution. researchgate.net In acidic conditions, which are often employed for EAS reactions like nitration and sulfonation, the pyridine nitrogen is protonated, further increasing its electron-withdrawing effect. researchgate.net Electrophilic substitution on the pyridine ring itself is generally difficult and requires harsh conditions. researchgate.net
| Substituent | Type | Directing Effect |
| -NO₂ | Strongly Deactivating | Meta |
| -Pyridyl (protonated) | Strongly Deactivating | Meta |
Intramolecular Nucleophilic Aromatic Substitution Reactions
A notable and synthetically valuable reaction of 3-(2'-pyridyl)coumarin derivatives is intramolecular nucleophilic aromatic substitution (SNAri). A study by Alonso et al. demonstrated the synthesis of 4-hydroxy-3-(2′-pyridyl)coumarins, including the 6-nitro derivative, through this pathway. rsc.org
The reaction involves the cyclization of a β-ketoester precursor in refluxing xylenes. rsc.org In this process, the enolate generated from the β-ketoester acts as an intramolecular nucleophile, attacking the pyridine ring. This is followed by a rearrangement and elimination to furnish the final coumarin product. rsc.orgdocumentsdelivered.com
The presence of the nitro group at the 6-position of the coumarin precursor was found to be compatible with this reaction, yielding 4-hydroxy-6-nitro-3-(2′-pyridyl)coumarin in good yield. rsc.org This indicates that the electron-withdrawing nature of the nitro group does not hinder the intramolecular cyclization and may even facilitate it by further activating the system towards nucleophilic attack.
This intramolecular nucleophilic aromatic substitution provides a powerful method for the synthesis of functionalized 3-(2'-pyridyl)coumarins and demonstrates the unique reactivity imparted by the pyridyl substituent at the 3-position. rsc.org
Photophysical Properties and Their Research Implications
Characterization of Fluorescence Emission Characteristics
Coumarin (B35378) and its derivatives are well-regarded for their strong fluorescence, a property that is highly sensitive to the nature and position of substituents on the coumarin ring. The introduction of an electron-donating group at the 7-position and an electron-withdrawing group at the 3-position typically enhances the intramolecular charge transfer (ICT) character, leading to strong fluorescence emission.
While specific experimental data for Coumarin, 6-nitro-3-(2-pyridyl)- is not extensively available in public literature, the structural features allow for informed predictions of its fluorescence properties. The pyridyl group at the 3-position can act as an electron-accepting moiety, while the nitro group at the 6-position is a strong electron-withdrawing group. This "push-pull" system is a common design strategy for creating fluorescent dyes with high quantum yields. The fluorescence of such compounds is often characterized by a significant Stokes shift, which is the difference between the maximum absorption and emission wavelengths. This large shift is beneficial in fluorescence applications as it minimizes self-absorption.
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter. For comparison, related coumarin derivatives exhibit a wide range of quantum yields depending on their substitution pattern and the solvent environment. For instance, some 6-aryl coumarin derivatives have shown good fluorescence quantum yields and large Stokes shifts. nih.gov The fluorescence lifetime, another key characteristic, for many coumarin derivatives falls within the nanosecond range. nih.gov
Table 1: Representative Photophysical Data of Substituted Coumarins
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Solvent |
| Coumarin 6 | 457 | 501 | 0.78 | Ethanol |
| 7-Amino-4-methylcoumarin | 350 | 445 | 0.61 | Ethanol |
| 6,7-Dimethoxy-4-trifluoromethylcoumarin | 330 | 450 | 0.95 | Cyclohexane |
Note: This table presents data for illustrative coumarin derivatives to highlight the range of properties and is not specific to Coumarin, 6-nitro-3-(2-pyridyl)-.
Exploration of Aggregation-Induced Emission (AIE) Phenomena
Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. digitellinc.com This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. The mechanism behind AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov
For coumarin derivatives, AIE activity has been observed in molecules designed to have rotatable groups. While the pyridyl group in Coumarin, 6-nitro-3-(2-pyridyl)- can rotate, specific studies confirming AIE behavior in this particular compound are scarce. However, research on other coumarin derivatives provides insight into how such properties can be engineered. For example, coumarin derivatives with imine functionality at the 6-position have been studied for their AIE propensities. researchgate.net The formation of aggregates can be induced by changing the solvent composition, for instance, by adding a poor solvent to a solution of the compound.
The study of AIE in coumarin-based systems is an active area of research with potential applications in chemical sensors, bio-imaging, and organic light-emitting diodes (OLEDs).
Solvatochromic Behavior and Environmental Sensitivity
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. Coumarin derivatives, particularly those with a push-pull electronic structure, often exhibit significant solvatochromism. researchgate.net The excited state of these molecules is typically more polar than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum with increasing solvent polarity. nih.gov
The 6-nitro and 3-pyridyl substituents in Coumarin, 6-nitro-3-(2-pyridyl)- are expected to induce a strong intramolecular charge transfer character, making the molecule sensitive to the polarity of its environment. This environmental sensitivity can be exploited for various applications, such as developing fluorescent probes to study local polarity in complex systems like biological membranes or polymer matrices.
The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity, providing a quantitative measure of the solvatochromic effect. Studies on other coumarin derivatives have shown a good correlation between the Stokes shift and the solvent polarity function, confirming the charge-transfer nature of the excited state. nih.gov
Table 2: Solvatochromic Data for a Representative Coumarin Dye
| Solvent | Dielectric Constant (ε) | Emission Maximum (nm) |
| Cyclohexane | 2.02 | 430 |
| Dioxane | 2.21 | 450 |
| Chloroform | 4.81 | 465 |
| Acetonitrile (B52724) | 37.5 | 490 |
| Methanol | 32.7 | 500 |
Note: This table illustrates the typical solvatochromic shift of a push-pull coumarin dye and is not specific to Coumarin, 6-nitro-3-(2-pyridyl)-.
Design Principles for Coumarin-Based Luminophores
The development of novel coumarin-based luminophores with tailored photophysical properties is guided by several key design principles. These principles are rooted in understanding the structure-property relationships of the coumarin scaffold.
Intramolecular Charge Transfer (ICT): The creation of a "push-pull" system by introducing electron-donating groups (EDGs) at the 7-position (like amino or alkoxy groups) and electron-withdrawing groups (EWGs) at the 3- or 4-position is a fundamental strategy. nih.govresearchgate.net In the case of Coumarin, 6-nitro-3-(2-pyridyl)-, the pyridyl group acts as an EWG at the 3-position, and the nitro group as a strong EWG at the 6-position. The absence of a strong EDG at the 7-position in the parent structure might limit its fluorescence quantum yield, suggesting that further functionalization could enhance its emissive properties.
Rigidification: The fluorescence quantum yield of coumarins can often be improved by increasing the rigidity of the molecular structure. This can be achieved by introducing cyclic structures or bulky groups that restrict intramolecular rotations and vibrations, which are non-radiative decay pathways.
Extended π-Conjugation: Extending the π-conjugated system of the coumarin core by introducing aromatic or heteroaromatic substituents can lead to a red shift in both the absorption and emission spectra. This is a useful strategy for tuning the emission color of the luminophore.
Modulation for AIE: To induce aggregation-induced emission, molecular designs that incorporate rotatable groups, such as phenyl or other aromatic rings, are often employed. The restriction of these rotations in the aggregated state is key to activating the AIE phenomenon. nih.gov
By applying these principles, researchers can rationally design and synthesize novel coumarin derivatives, including those based on the Coumarin, 6-nitro-3-(2-pyridyl)- framework, with optimized photophysical properties for specific applications in materials science, chemosensing, and bio-imaging.
Structure Activity Relationship Sar Studies of 6 Nitro 3 2 Pyridyl Coumarin Derivatives
Impact of Nitro Group Position and Electron-Withdrawing Effects on Biological Activity
The presence and position of a nitro group on the coumarin (B35378) scaffold are well-documented to have a profound influence on the biological activity of the molecule. The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the entire coumarin system, affecting its interaction with biological targets. mdpi.comresearchgate.net
Studies on various coumarin derivatives have consistently shown that a nitro group at the C-6 position is often associated with enhanced antimicrobial and anticancer activities. For instance, research on 6-nitro-8-pyridinyl coumarin derivatives revealed that the 6-nitro substitution is a key feature for their antibacterial properties. rroij.comrroij.com Similarly, another study highlighted the antifungal potential of a 7-hydroxy-6-nitro-coumarin derivative against Aspergillus species, suggesting that the 6-nitro group contributes to its mechanism of action, which involves affecting the fungal cell wall. nih.gov The introduction of an electron-withdrawing nitro group at the C-6 position of a coumarin-linked triazole series was also found to be favorable for carbonic anhydrase inhibition.
The electron-withdrawing effect of the nitro group is believed to enhance the reactivity of the coumarin ring system, potentially making it a better Michael acceptor or facilitating other interactions with nucleophilic residues in biological macromolecules. researchgate.net The position of the nitro group is critical, as different isomers can exhibit varied activities. For example, in the synthesis of nitro-4,7-dimethylcoumarins, controlling the reaction temperature allows for the selective production of either the 6-nitro or the 8-nitro isomer, each with distinct biological profiles. chemmethod.com A low temperature for a shorter duration favors the formation of the 6-nitro derivative. chemmethod.com
The following table summarizes the biological activities of some 6-nitrocoumarin derivatives, highlighting the importance of the nitro group at this position.
| Compound/Derivative Class | Biological Activity | Reference |
| 6-Nitro-8-pyridinyl coumarins | Antibacterial | rroij.comrroij.com |
| 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one | Antifungal (against Aspergillus spp.) | nih.gov |
| 6-Nitrocoumarin-linked triazoles | Carbonic Anhydrase Inhibition | |
| 6-[3-Pyridyl]azocoumarin | Anticancer (Human brain glioblastoma) | researchgate.net |
Role of Pyridyl Substitution and its Position in Modulating Biological Activity
The introduction of a pyridyl ring at the C-3 position of the 6-nitrocoumarin scaffold introduces a heterocyclic element known to be a key pharmacophore in many biologically active compounds. The nitrogen atom in the pyridyl ring can act as a hydrogen bond acceptor and can be protonated, which can significantly influence the compound's solubility, bioavailability, and interaction with biological targets. rroij.comrroij.com
The position of the nitrogen atom within the pyridyl ring (i.e., 2-pyridyl, 3-pyridyl, or 4-pyridyl) and the presence of other substituents on the pyridyl ring itself are expected to modulate the biological activity. These modifications can alter the steric and electronic properties of the molecule, influencing its binding affinity and selectivity for specific enzymes or receptors. For example, in a study of 6-[3-pyridyl]azocoumarin, the 3-pyridyl group was shown to enhance the anticancer activity against human brain glioblastoma cell lines compared to the parent coumarin. researchgate.net This suggests that the pyridyl moiety can play a crucial role in the anticancer potential of such derivatives.
The table below presents data on pyridyl-substituted coumarins, illustrating the influence of the pyridyl group on their biological effects.
| Compound/Derivative Class | Pyridyl Position | Biological Activity | Reference |
| 6-Nitro-8-(pyridin-2-yl)-4-methyl-coumarin derivatives | C-8 | Antibacterial | rroij.comrroij.com |
| 6-[3-Pyridyl]azocoumarin | C-6 (azo-linked) | Anticancer (Human brain glioblastoma) | researchgate.net |
Influence of Other Substituents on the Coumarin Core on Activity
Beyond the primary 6-nitro and 3-(2-pyridyl) substitutions, the introduction of other functional groups on the coumarin core can further refine the biological activity of the resulting derivatives. The nature, size, and position of these additional substituents can impact the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its pharmacokinetic and pharmacodynamic properties. nih.gov
Furthermore, the presence of a hydroxyl group can also play a critical role. In a study of a 7-hydroxy-6-nitro-coumarin, the hydroxyl group, in conjunction with the nitro group, was found to be important for its antifungal activity. nih.gov Hydroxycoumarins are known to possess a range of biological activities, and their combination with the 6-nitro-3-(2-pyridyl) scaffold could lead to compounds with enhanced or novel therapeutic properties. nih.gov The addition of a methyl group has also been shown to influence the biological activity of coumarin derivatives. chemmethod.com
Conformational Dynamics and Their Correlation with Bioactivity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its biological target. The relative orientation of the pyridyl ring with respect to the coumarin plane in 6-nitro-3-(2-pyridyl)coumarin is a key conformational feature. This dihedral angle can be influenced by the presence of substituents on both the coumarin and pyridyl rings, as well as by the surrounding environment.
Design Strategies for Enhanced Biological Interactions
The design of new 6-nitro-3-(2-pyridyl)coumarin derivatives with enhanced biological interactions relies on a comprehensive understanding of the SAR data discussed in the preceding sections. Several strategies can be employed to optimize the therapeutic potential of this scaffold.
One key strategy is the modification of the pyridyl ring. Introducing electron-donating or electron-withdrawing groups at different positions on the pyridyl ring can modulate its electronic properties and steric bulk. This can lead to improved binding affinity and selectivity for the target biomolecule. For example, halogenation of the pyridyl ring could enhance activity, as halogenated coumarins have shown potent antifungal properties. nih.gov
Another approach involves the introduction of additional functional groups on the coumarin core. Based on findings from related compounds, adding a hydroxyl or methoxy (B1213986) group at the C-7 position could be beneficial. nih.gov Furthermore, exploring different heterocyclic rings in place of the 2-pyridyl group could lead to the discovery of novel compounds with different biological activity profiles.
Molecular hybridization, which involves combining the 6-nitro-3-(2-pyridyl)coumarin scaffold with other known pharmacophores, is another promising strategy. This can lead to the development of multi-target ligands with improved efficacy or a broader spectrum of activity. For instance, linking the scaffold to amino acids or other heterocyclic moieties could generate novel derivatives with enhanced properties. qu.edu.qa
Finally, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be invaluable tools in the design process. researchgate.net These methods can help to predict the biological activity of virtual compounds and guide the synthesis of the most promising candidates, thereby accelerating the drug discovery process.
Mechanistic Insights into Biological Interactions Non Clinical Research
Mechanisms of Enzyme Inhibition (e.g., Cholinesterase Inhibition)
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key strategy in the management of Alzheimer's disease. nih.gov Coumarin (B35378) derivatives have been extensively explored as potential cholinesterase inhibitors. nih.gov The core structure of coumarin serves as a template for designing novel inhibitors, with substitutions at various positions significantly influencing their inhibitory potency. nih.gov
Specifically, derivatives featuring a nitro group at the 6-position of the coumarin ring have demonstrated significant inhibitory activity. In a study of novel coumarin-pyridine hybrids, compounds bearing a 6-nitro substituent were among the most potent inhibitors of both AChE and BuChE. While not the exact molecule, a closely related compound, 1-(3-(4-(6-Nitro-2-oxo-2H-chromen-3-yl)phenoxy)propyl)pyridinium Bromide, showed nanomolar efficacy. The presence of the 6-nitro group was found to be more effective for inhibition than other substituents on the coumarin ring.
The proposed mechanism for these hybrid molecules involves binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes, leading to potent dual inhibition. The coumarin scaffold, combined with the pyridinium (B92312) moiety, allows the molecule to span these two important sites within the enzyme's gorge.
Table 1: Cholinesterase Inhibitory Activity of a Representative 6-Nitrocoumarin Derivative
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| 1-(3-(4-(6-Nitro-2-oxo-2H-chromen-3-yl)phenoxy)propyl)pyridinium Bromide | AChE | 2 |
| 1-(3-(4-(6-Nitro-2-oxo-2H-chromen-3-yl)phenoxy)propyl)pyridinium Bromide | BuChE | 24 |
Data sourced from studies on coumarin-pyridine hybrids.
Molecular Basis of Antioxidant Activity
Coumarins are recognized for their antioxidant properties, which are generally attributed to their chemical structure, featuring a conjugated system that can stabilize and delocalize unpaired electrons. nih.govsysrevpharm.org The antioxidant capacity is highly dependent on the substitution pattern on the coumarin ring. nih.gov Typically, electron-donating groups, such as hydroxyl or amino groups, enhance radical scavenging activity. nih.govencyclopedia.pub
Conversely, the presence of an electron-withdrawing group, such as a nitro (NO₂) group, is generally considered to diminish antioxidant potential. nih.gov For structurally related 4-arylamino-3-nitro-coumarins, a proposed pharmacophore for their activity involves the molecule acting as a Michael acceptor. researchgate.net This moiety could potentially react with biological nucleophiles, such as the thiol groups of proteins, which may contribute to its biological effects. researchgate.net The same pharmacophore has been suggested to be partly responsible for antioxidant activity by interacting with free radicals. researchgate.net However, specific studies detailing the molecular mechanism and quantitative antioxidant activity for 6-nitro-3-(2-pyridyl)coumarin are limited.
Mechanisms of Antimicrobial Activity in Cellular Models
Coumarin derivatives exhibit a range of antibacterial activities through various mechanisms. matjournals.net General proposed mechanisms for coumarins include the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication, and the disruption of the bacterial cell membrane, leading to a loss of integrity and cell death. matjournals.net Some coumarins also interfere with bacterial communication systems, such as quorum sensing. matjournals.net The specific antibacterial mechanisms for Coumarin, 6-nitro-3-(2-pyridyl)- have not been extensively detailed, but research on related structures provides insight. For instance, modifications to the coumarin core, such as hydroxylation or halogenation, have been shown to significantly affect antibacterial potency. matjournals.net
The antifungal properties of coumarins are well-documented, with their efficacy being highly dependent on their specific chemical structure. agriculturejournals.czcabidigitallibrary.org Research on 6-nitrocoumarin derivatives provides insight into their mode of action. A study on 7-hydroxy-6-nitro-2H-1-benzopyran-2-one (a 6-nitrocoumarin) demonstrated its ability to inhibit both the mycelial growth and the germination of conidia in Aspergillus species. core.ac.uknih.gov
The primary mechanism of action for this 6-nitrocoumarin derivative was identified as the disruption of the fungal cell wall. core.ac.uknih.gov Experiments using an osmotic protective agent (sorbitol) showed that the presence of sorbitol mitigated the antifungal effect, suggesting that the compound's target is the cell wall structure. core.ac.uk The study also noted that this coumarin derivative did not appear to act by binding to ergosterol (B1671047) in the cell membrane. nih.gov
Table 2: Antifungal Activity of a Representative 6-Nitrocoumarin Derivative against Aspergillus
| Compound | Fungal Species | MIC (μg/mL) |
|---|---|---|
| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus fumigatus | 16 |
| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus flavus | 16 |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration that inhibits visible growth. core.ac.uk
Cellular and Molecular Pathways in Antitumor Activity (in vitro models)
Coumarin compounds can inhibit the growth and proliferation of various tumor cells through multiple mechanisms, including the induction of apoptosis and interference with key signaling pathways. nih.govnih.gov
The antiproliferative activity of coumarins often involves the induction of programmed cell death, or apoptosis, in cancer cells. nih.gov Specific 6-nitrocoumarin derivatives have been shown to exert cytotoxic effects through this pathway. For example, 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one was found to induce cytotoxicity in colon cancer cells by upregulating the expression of pro-apoptotic proteins like BAX and PUMA, leading to the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis. nih.gov
Furthermore, many coumarins exert their antitumor effects by modulating critical cell signaling pathways that control cell survival, growth, and proliferation. nih.govnih.gov The PI3K/Akt/mTOR pathway is a central signaling cascade that is often abnormally activated in cancer, promoting tumor growth and resistance to therapy. nih.gov Inhibition of this pathway is a key target for anticancer drugs. Certain coumarin derivatives have been shown to inhibit components of this pathway, thereby suppressing cancer cell proliferation. nih.gov While direct evidence for 6-nitro-3-(2-pyridyl)coumarin is pending, the established mechanisms for other 6-nitrocoumarins suggest that interference with apoptotic and proliferative signaling pathways is a likely mode of its potential antitumor action.
Induction of Apoptosis in Cancer Cell Lines
Studies on various coumarin derivatives have indicated their potential to induce programmed cell death, or apoptosis, in cancer cells. For instance, some novel synthetic coumarin derivatives have been shown to alter the expression of apoptosis-related genes such as BCL-2 and caspase-9 in breast cancer models. researchgate.netnih.govnih.gov Other research has highlighted that different coumarin analogs can induce G2-M phase arrest and apoptosis in cancer cell lines. nih.gov Benzo rjsocmed.commdpi.comoxepino[3,2-b] pyridine (B92270) derivatives, which share a pyridine moiety, have also been found to induce apoptosis in canine mammary cancer cell lines. mdpi.comresearchgate.net However, no studies have specifically investigated the apoptotic effects of "Coumarin, 6-nitro-3-(2-pyridyl)-".
Interactions with Intracellular Signaling Pathways
The mechanisms by which coumarins exert their effects often involve interaction with various intracellular signaling pathways. Research on cannabinoid compounds has shown the involvement of pathways such as PI3K/Akt and MAPK in their neuroprotective effects. nih.gov Mood disorder treatments have also been found to affect interconnected intracellular signaling pathways that promote neurogenesis and synaptic plasticity. nih.gov For some coumarin derivatives, neuroprotective actions have been linked to the activation of the TRKB-CREB-BDNF pathway. mdpi.com The anticancer activity of certain compounds is also tied to their influence on pathways like the NF-κB pathway. mdpi.com Without specific studies, the signaling pathways modulated by "Coumarin, 6-nitro-3-(2-pyridyl)-" remain unknown.
Neuroprotective Mechanisms in Research Models
A number of coumarin-pyridine hybrids have been investigated for their potential as multi-target agents for conditions like Alzheimer's disease. nih.gov One study synthesized a series of 3-phenyl-coumarin derivatives with pyridinium salts, with some showing neuroprotective effects against oxidative stress and Aβ-induced toxicity. nih.gov Notably, this study included a compound with a 6-nitro-coumarin structure, 4-(Dimethylamino)-1-(3-(4-(6-nitro-2-oxo-2H-chromen-3-yl)phenoxy)propyl)pyridin-1-ium Bromide, which demonstrated effects on cell viability in the presence of neurotoxins. nih.gov However, this compound is structurally distinct from "Coumarin, 6-nitro-3-(2-pyridyl)-". The broader class of coumarins has been recognized for its neuroprotective potential, often attributed to antioxidant and anti-inflammatory properties. rjsocmed.commdpi.comresearchgate.net
Applications in Chemical and Biological Research
Development of Fluorescent Probes and Markers for Biological Imaging
Coumarin-based compounds are well-regarded for their fluorescent properties, and the introduction of specific functional groups can tailor their use for biological imaging. nih.gov The 6-nitro-3-(2-pyridyl)coumarin structure is a key component in the design of fluorescent probes for detecting and imaging various biological targets. These probes are designed to exhibit changes in their fluorescence upon interaction with a specific analyte, enabling researchers to visualize and quantify biological processes in real-time.
For instance, coumarin-based fluorescent probes have been successfully developed for the selective targeting and imaging of the endoplasmic reticulum in mammalian cells. nih.gov These probes demonstrate low cytotoxicity and possess favorable photophysical properties, such as high fluorescent quantum yields and narrow emission spectra, making them suitable for multicolor imaging applications. nih.gov Other novel coumarin (B35378) derivatives have been designed as colorimetric and fluorescent probes for the detection of metal ions like Cu2+, with applications demonstrated in test strips and for imaging in cells and living organisms. researchgate.net The design of these probes often involves strategic placement of functional groups that can interact with the target of interest, leading to a measurable change in the fluorescent signal.
Key Features of Coumarin-Based Fluorescent Probes:
| Feature | Description | Reference |
| Selectivity | Probes are designed to interact with specific cellular components or analytes, such as the endoplasmic reticulum or metal ions. | nih.gov |
| Photophysical Properties | They exhibit high quantum yields and narrow emission spectra, which is advantageous for multicolor imaging. | nih.gov |
| Low Cytotoxicity | The probes are well-tolerated by living cells, minimizing interference with normal biological processes. | nih.gov |
| Versatility | They can be used in both live and fixed cells for a wide range of cellular imaging applications. | nih.gov |
Utility in Bioconjugation and Linker Chemistry
The chemical structure of Coumarin, 6-nitro-3-(2-pyridyl)- lends itself to applications in bioconjugation and linker chemistry. Bioconjugation involves the covalent attachment of a molecule, such as a drug or a fluorescent dye, to a biomolecule like a protein or a nucleic acid. The pyridyl and nitro groups on the coumarin scaffold can serve as handles for chemical modification, allowing for the attachment of other molecules.
Coumarin derivatives, in general, are utilized as photocleavable linkers in biomaterials and bioconjugates. researchgate.net These linkers are stable until exposed to light of a specific wavelength, which then triggers their cleavage and the release of the conjugated molecule. This light-induced release provides a high degree of spatial and temporal control, a valuable feature in drug delivery and the study of cellular processes. The nitro group, in particular, is a well-known photosensitive moiety used in the design of such linkers. researchgate.net
Applications in High-Throughput Screening Assays
High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large numbers of compounds for their biological activity. Fluorescent and colorimetric assays are frequently employed in HTS due to their sensitivity and ease of automation. The fluorescent properties of coumarin derivatives make them suitable for the development of HTS assays. nih.gov
In a typical HTS setup using a coumarin-based probe, the probe is designed to produce a fluorescent signal in the presence or absence of a specific enzyme activity or a particular analyte. When a library of potential inhibitor compounds is added, any resulting change in the fluorescence intensity can be rapidly measured, allowing for the identification of "hits" that warrant further investigation. For example, HTS campaigns have been conducted to identify inhibitors of viral proteases, where a decrease in a luciferase-based reporter signal indicates the activity of an inhibitor. nih.gov The development of robust and sensitive assays is crucial for the success of HTS campaigns, and coumarin-based probes can play a significant role in this area. nih.gov
Contribution to Lead Compound Discovery in Medicinal Chemistry Research
The coumarin scaffold is considered a "privileged structure" in medicinal chemistry, meaning that it is a molecular framework that is able to bind to multiple biological targets. researchgate.net This makes coumarin derivatives, including 6-nitro-3-(2-pyridyl)coumarin, attractive starting points for the discovery of new lead compounds in drug development. researchgate.netmdpi.com
The diverse biological activities of coumarin derivatives have been extensively documented and include anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netmdpi.com The 3-(2-pyridyl)coumarin moiety, in particular, has been associated with radical scavenging and enzyme inhibition activities. bohrium.com The nitro group can also contribute to the biological activity of the molecule. For instance, nitro-containing compounds have been investigated for their potential in chemotherapy. ontosight.ai
By synthesizing and screening libraries of coumarin derivatives with various substitutions, medicinal chemists can identify compounds with potent and selective activity against a specific disease target. For example, studies have investigated synthetic coumarin compounds for their leishmanicidal activity, identifying a nitro-containing derivative as a promising candidate. nih.gov
Use as Research Tools in Mechanistic Biological Studies
Beyond their applications in drug discovery and imaging, coumarin derivatives serve as valuable research tools for elucidating the mechanisms of biological processes. The ability to design probes that respond to specific cellular events allows researchers to study these events in detail. rsc.orgnih.gov
For example, coumarin-based fluorescent probes have been developed to detect reactive oxygen species (ROS) and biological thiols, which play crucial roles in cellular signaling and oxidative stress. rsc.orgnih.gov By monitoring the changes in fluorescence of these probes, scientists can gain insights into the dynamics of these molecules within living cells. Furthermore, the unique chemical properties of the coumarin scaffold facilitate its binding to various biological targets through different types of interactions, which can be exploited to study enzyme kinetics and binding mechanisms. researchgate.net The development of coumarin derivatives with inhibitory activity against specific enzymes, such as human dipeptidyl peptidase III, has provided valuable tools for studying the function of these enzymes in health and disease. mdpi.com
Q & A
Basic: How can researchers optimize the synthesis of 6-nitro-3-(2-pyridyl)-coumarin derivatives?
Methodological Answer:
Synthesis optimization involves selecting appropriate nitration conditions and pyridyl-substitution protocols. For analogous coumarins (e.g., 6-chloro-3-(pyridin-2-yl)coumarin), a yield of 76% was achieved using reflux conditions in ethanol with stoichiometric control of reactants . Key steps include:
- Nitration: Use concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.
- Pyridyl Substitution: Employ Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for regioselective pyridyl attachment.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization improves purity.
Table 1: Synthesis Parameters for Analogous Coumarins
| Parameter | Value/Technique | Reference |
|---|---|---|
| Solvent | Ethanol/THF | |
| Catalyst | Pd(PPh₃)₄ | |
| Reaction Time | 12–24 hours (reflux) | |
| Yield Optimization | Stoichiometric ratio (1:1.2) |
Basic: What spectroscopic techniques are critical for characterizing 6-nitro-3-(2-pyridyl)-coumarin?
Methodological Answer:
A multi-technique approach ensures structural validation and purity assessment:
- ¹H/¹³C NMR: Identify pyridyl protons (δ 8.5–9.0 ppm) and nitro-group effects on aromatic shifts. For example, ¹³C NMR of 6-chloro-3-(pyridin-2-yl)coumarin shows distinct carbonyl (δ 159.57 ppm) and pyridyl carbons (δ 149–152 ppm) .
- IR Spectroscopy: Confirm C=O (1717 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches .
- ESI-MS: Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 258.03 for similar coumarins) .
- UV-Vis: Monitor absorbance maxima (ε ~2349 cm⁻¹·M⁻¹ at 294 nm in PIPES buffer) for photophysical studies .
Note: Cross-reference data with NIST Standard Reference Database 69 for spectral validation .
Advanced: How do transcriptomic and metabolomic approaches elucidate coumarin biosynthesis pathways?
Methodological Answer:
Integrated omics workflows are essential for pathway discovery:
- Transcriptomics: Screen for CYP450 and MDR transporter genes (e.g., P. praeruptorum studies identified 7 CYP450s and 8 MDRs linked to coumarin biosynthesis) .
- Metabolomics (HPLC-Q-TOF-MS/MS): Quantify tissue-specific coumarin accumulation (e.g., roots vs. leaves) and correlate with gene expression .
- Functional Validation: Use heterologous expression in model plants (e.g., Arabidopsis) to confirm enzyme roles (e.g., AaCAD in coumarin formation) .
Key Finding: Prenylation and hydroxylation modifications by CYP450s (e.g., Unigene 36,276) are critical for coumarin diversification .
Advanced: How can researchers resolve discrepancies in coumarin quantification across studies?
Methodological Answer:
Contradictions often arise from extraction and analytical protocols:
- Extraction Bias: Use standardized solvents (e.g., methanol for polar coumarins vs. ethyl acetate for prenylated derivatives) .
- Quantification Methods: Compare acetyl bromide (AcBr) lignin assays (for plant tissues) vs. LC-MS/MS (for purified compounds) .
- Calibration: Validate against certified reference materials (e.g., NIST data) to minimize instrumental drift .
Case Study: AcBr assays in transgenic Arabidopsis showed a 2.5-fold increase in coumarin, whereas LC-MS/MS reported higher sensitivity for trace metabolites .
Advanced: What computational tools predict the bioactivity of nitro-substituted coumarins?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model DNA-binding interactions (e.g., nitro groups enhance intercalation via π-stacking) .
- QSAR Modeling: Correlate nitro-group position (e.g., para vs. meta) with antibacterial IC₅₀ values.
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) influencing photostability .
Validation: Compare computational results with experimental DNA-binding assays (e.g., fluorescence quenching studies) .
Basic: What in vitro assays assess the DNA-binding potential of nitro-substituted coumarins?
Methodological Answer:
- Ethidium Bromide Displacement: Monitor fluorescence reduction to quantify intercalation efficiency .
- Circular Dichroism (CD): Detect conformational changes in DNA helicity upon coumarin binding.
- Viscosity Measurements: Confirm intercalation (vs. groove binding) by increased DNA solution viscosity.
Reference Data: Copper complexes of nitro-coumarins showed 40–60% DNA-binding efficiency in ethidium displacement assays .
Advanced: How can researchers engineer plant systems to overproduce 6-nitro-3-(2-pyridyl)-coumarin?
Methodological Answer:
- Gene Editing: CRISPR-Cas9 knockout of competing pathways (e.g., lignin biosynthesis) to redirect metabolic flux .
- Heterologous Expression: Introduce bacterial nitroreductases (e.g., E. coli NfsB) into plant hosts for regioselective nitration .
- Induction Strategies: Apply methyl jasmonate (MeJA) to upregulate coumarin biosynthetic genes (e.g., 23,746 and 30,922 unigenes in P. praeruptorum) .
Challenge: Balancing toxicity of nitro intermediates in plant systems requires compartmentalized synthesis (e.g., vacuolar targeting) .
Data Sources and Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
